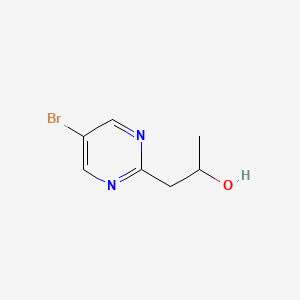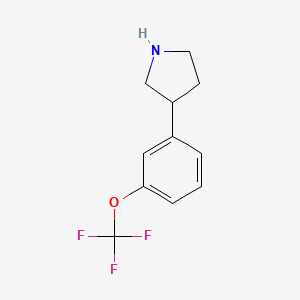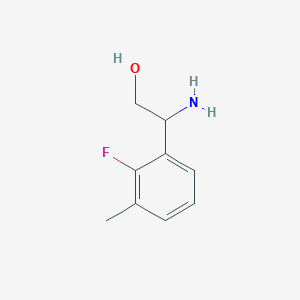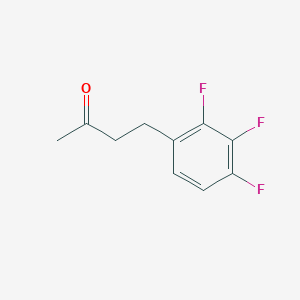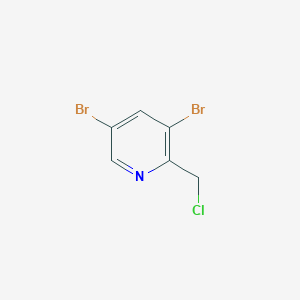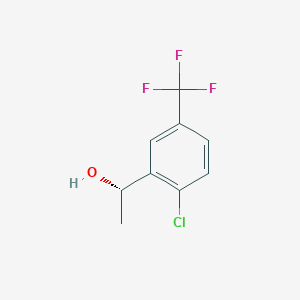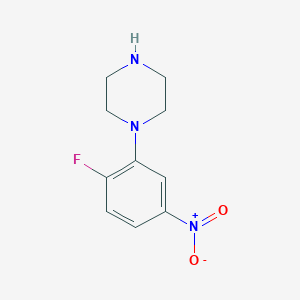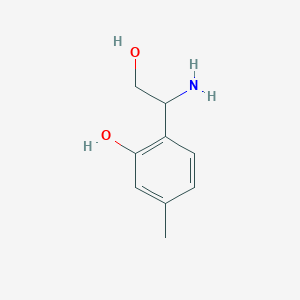
2-(1-Amino-2-hydroxyethyl)-5-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Amino-2-hydroxyethyl)-5-methylphenol is an organic compound with a phenolic structure It is characterized by the presence of an amino group and a hydroxyl group attached to an ethyl chain, which is further connected to a methyl-substituted phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-hydroxyethyl)-5-methylphenol can be achieved through several methods. One common approach involves the condensation reaction between 5-methylsalicylaldehyde and 2-aminoethanol. The reaction typically occurs under acidic conditions, with the use of a catalyst such as hydrochloric acid. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps such as solvent extraction and distillation to purify the final product.
化学反応の分析
Types of Reactions
2-(1-Amino-2-hydroxyethyl)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenolic compounds.
科学的研究の応用
2-(1-Amino-2-hydroxyethyl)-5-methylphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of dyes and pigments due to its phenolic structure.
作用機序
The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-5-methylphenol involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
類似化合物との比較
Similar Compounds
- 2-(1-Amino-2-hydroxyethyl)phenol
- 4-(1-Amino-2-hydroxyethyl)phenol
- 2-(1-Amino-2-hydroxyethyl)-4-methylphenol
Uniqueness
2-(1-Amino-2-hydroxyethyl)-5-methylphenol is unique due to the specific positioning of the amino and hydroxyl groups on the ethyl chain, as well as the presence of a methyl group on the phenol ring
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
2-(1-amino-2-hydroxyethyl)-5-methylphenol |
InChI |
InChI=1S/C9H13NO2/c1-6-2-3-7(8(10)5-11)9(12)4-6/h2-4,8,11-12H,5,10H2,1H3 |
InChIキー |
UEQGTBNKGUXJPW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


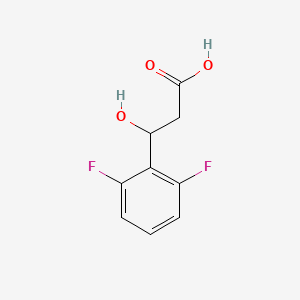
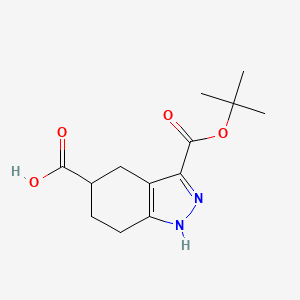
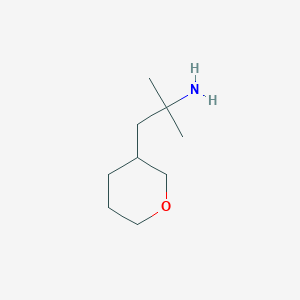

![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13605738.png)
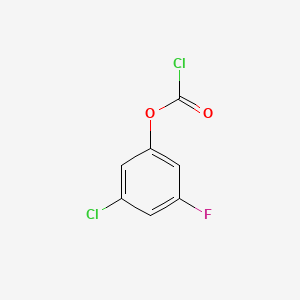
![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13605759.png)
